molecular formula C32H54O3 B085517 7beta-Acetyloxyhopan-22-ol CAS No. 13416-70-1

7beta-Acetyloxyhopan-22-ol

Cat. No. B085517
CAS RN: 13416-70-1
M. Wt: 486.8 g/mol
InChI Key: PEGGYZGIHAGHMO-PCCHAIRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7beta-Acetyloxyhopan-22-ol is a natural product that has gained attention in recent years due to its potential pharmaceutical applications. It is a triterpenoid compound that is found in various plant species and has been shown to possess several biological activities.

Scientific Research Applications

  • Antifertility Agents Research : A study discussed the synthesis of compounds like 6-methyl-3-phenyl-bicyclo(4.3.0)nonan-7-ols & 7-ones as potential postcoital antifertility agents. These compounds showed estrogenic activity in animal models, which could be a point of interest for research into similar compounds like 7beta-Acetyloxyhopan-22-ol (Neyyarapally et al., 1973).

  • Diabetes Monitoring Technology : Research on detecting diabetes biomarkers, such as acetone in human breath, might be relevant for understanding the broader applications of 7beta-Acetyloxyhopan-22-ol in medical diagnostics or monitoring (Wang et al., 2018).

  • Metabolic and Cellular Effects : A study on 7beta-hydroxycholesterol, a structurally related compound, revealed its role in apoptosis and regulation of cyclooxygenase in cancer cells, suggesting potential research applications in understanding cellular mechanisms (Heiduschka et al., 2009).

  • Role in Fuel Metabolism : Research on beta-hydroxybutyric acid, another compound with a similar structural motif, highlights its significance in fuel metabolism during starvation, which might provide insights into metabolic pathways relevant to 7beta-Acetyloxyhopan-22-ol (Cahill, 2006).

  • Enzyme Inhibition in Steroid Metabolism : A study explored the inhibitory activities of 17beta-HSD type 10 enzyme, which acts on various steroids including those with hydroxyl groups in positions similar to 7beta-Acetyloxyhopan-22-ol. This research could inform potential enzymatic interactions or pathways involving 7beta-Acetyloxyhopan-22-ol (Shafqat et al., 2003).

properties

CAS RN

13416-70-1

Product Name

7beta-Acetyloxyhopan-22-ol

Molecular Formula

C32H54O3

Molecular Weight

486.8 g/mol

IUPAC Name

[(3S,3aS,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate

InChI

InChI=1S/C32H54O3/c1-20(33)35-26-19-25-27(2,3)15-10-16-30(25,7)24-12-11-23-29(6)17-13-21(28(4,5)34)22(29)14-18-31(23,8)32(24,26)9/h21-26,34H,10-19H2,1-9H3/t21-,22-,23+,24+,25-,26-,29-,30+,31+,32-/m0/s1

InChI Key

PEGGYZGIHAGHMO-PCCHAIRJSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1([C@@]4(CC[C@H]5[C@H](CC[C@@]5([C@H]4CC3)C)C(C)(C)O)C)C)C

SMILES

CC(=O)OC1CC2C(CCCC2(C3C1(C4(CCC5C(CCC5(C4CC3)C)C(C)(C)O)C)C)C)(C)C

Canonical SMILES

CC(=O)OC1CC2C(CCCC2(C3C1(C4(CCC5C(CCC5(C4CC3)C)C(C)(C)O)C)C)C)(C)C

synonyms

7β-Acetyloxyhopan-22-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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